Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate: is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system containing both benzene and thiophene rings. The presence of chlorine atoms at the 5 and 6 positions of the benzene ring and a carboxylate ester group at the 2 position of the thiophene ring makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 5,6-dichloro-2-aminobenzoic acid with sulfur-containing reagents, followed by esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use in developing anti-inflammatory, antimicrobial, and anticancer agents. Its ability to modulate specific biological pathways makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
- Methyl 3,6-Dichlorobenzo[b]thiophene-2-carboxylate
- 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
- Methyl benzo[b]thiophene-2-carboxylate
Comparison: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of chlorine atoms at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C10H6Cl2O2S |
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Molecular Weight |
261.12 g/mol |
IUPAC Name |
methyl 5,6-dichloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3 |
InChI Key |
OBRPZLIOLBMQBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Cl |
Origin of Product |
United States |
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